- Microwave-Assisted Synthesis of Polysubstituted Benzimidazoles by Heterogeneous Pd-Catalyzed Oxidative C-H Activation of Tertiary Amines, European Journal of Organic Chemistry, 2011, 2011(29), 5791-5795
Cas no 92443-13-5 (2-Methyl-1H-benzodimidazole-5-carbonitrile)
92443-13-5 structure
Product Name:2-Methyl-1H-benzodimidazole-5-carbonitrile
Numero CAS:92443-13-5
MF:C9H7N3
MW:157.171981096268
MDL:MFCD06659814
CID:803328
Update Time:2023-11-22
2-Methyl-1H-benzodimidazole-5-carbonitrile Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-Methyl-1H-benzo[d]imidazole-5-carbonitrile
- 1H-Benzimidazole-6-carbonitrile,2-methyl-
- 2-methyl-1H-benzimidazole-5-carbonitrile(SALTDATA: FREE)
- 2-methyl-1H-Benzimidazole-6-carbonitrile
- 2-methyl-3H-benzimidazole-5-carbonitrile
- 2-Methyl-1H-benzimidazole-5-carbonitrile
- 2-Methyl-5-cyan-benzimidazol
- 2-METHYLBENZIMIDAZOLE-5-CARBONITRILE
- 5-CYANO-2-METHYL-BENZIMIDAZOLE
- 1H-Benzimidazole-5-carbonitrile, 2-methyl- (9CI)
- 2-Methyl-1H-benzimidazole-6-carbonitrile (ACI)
- 5(or 6)-Benzimidazolecarbonitrile, 2-methyl- (7CI)
- 2-Methyl-1H-1,3-benzodiazole-5-carbonitrile
- 2-Methyl-1H-1,3-benzodiazole-6-carbonitrile
- 2-Methyl-1H-benzodimidazole-5-carbonitrile
-
- MDL: MFCD06659814
- Inchi: 1S/C9H7N3/c1-6-11-8-3-2-7(5-10)4-9(8)12-6/h2-4H,1H3,(H,11,12)
- Chiave InChI: QPFHANMJUAOJKH-UHFFFAOYSA-N
- Sorrisi: N#CC1C=C2C(NC(C)=N2)=CC=1
Proprietà calcolate
- Massa esatta: 157.06400
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 12
- Conta legami ruotabili: 0
Proprietà sperimentali
- PSA: 52.47000
- LogP: 1.74298
2-Methyl-1H-benzodimidazole-5-carbonitrile Dati doganali
- CODICE SA:2933990090
- Dati doganali:
Codice doganale cinese:
2933990090Panoramica:
293399090. altri composti eterociclici contenenti solo eteroatomi azotati. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma
Riassunto:
293399090. composti eterociclici con etero-atomo(i) di azoto. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%
2-Methyl-1H-benzodimidazole-5-carbonitrile Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| TRC | M337363-2.5mg |
2-Methyl-1H-benzo[d]imidazole-5-carbonitrile |
92443-13-5 | 2.5mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M337363-5mg |
2-Methyl-1H-benzo[d]imidazole-5-carbonitrile |
92443-13-5 | 5mg |
$ 65.00 | 2022-06-03 | ||
| TRC | M337363-25mg |
2-Methyl-1H-benzo[d]imidazole-5-carbonitrile |
92443-13-5 | 25mg |
$ 95.00 | 2022-06-03 | ||
| abcr | AB267934-250 mg |
2-Methyl-1H-benzimidazole-5-carbonitrile; 95% |
92443-13-5 | 250mg |
€341.40 | 2023-04-26 | ||
| abcr | AB267934-1 g |
2-Methyl-1H-benzimidazole-5-carbonitrile; 95% |
92443-13-5 | 1g |
€565.00 | 2023-04-26 | ||
| Chemenu | CM529792-1g |
2-Methyl-1H-benzo[d]imidazole-5-carbonitrile |
92443-13-5 | 95% | 1g |
$393 | 2023-02-01 | |
| eNovation Chemicals LLC | Y1249907-1g |
2-METHYL-1H-BENZO[D]IMIDAZOLE-5-CARBONITRILE |
92443-13-5 | 95% | 1g |
$500 | 2024-06-07 | |
| abcr | AB267934-250mg |
2-Methyl-1H-benzimidazole-5-carbonitrile, 95%; . |
92443-13-5 | 95% | 250mg |
€357.80 | 2025-04-15 | |
| abcr | AB267934-1g |
2-Methyl-1H-benzimidazole-5-carbonitrile, 95%; . |
92443-13-5 | 95% | 1g |
€587.60 | 2025-04-15 | |
| 1PlusChem | 1P0066BH-1g |
2-METHYL-1H-BENZO[D]IMIDAZOLE-5-CARBONITRILE |
92443-13-5 | 96% | 1g |
$350.00 | 2025-02-21 |
2-Methyl-1H-benzodimidazole-5-carbonitrile Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: 2-Butenenitrile Catalysts: Palladium (carbon supported) Solvents: Toluene ; 1.5 h, 170 °C
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Acetic acid , Indium Solvents: Ethyl acetate ; 6 h, reflux
Riferimento
- Indium-mediated one-pot benzimidazole synthesis from 2-nitroanilines or 1,2-dinitroarenes with orthoesters, Tetrahedron, 2011, 67(41), 8027-8033
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Acetic acid Solvents: Acetic acid ; rt; 15 h, reflux; reflux → rt
1.2 Reagents: Sodium carbonate Solvents: Water ; neutralized
1.2 Reagents: Sodium carbonate Solvents: Water ; neutralized
Riferimento
- Preparation of oxadiazole compounds as S1P1 agonists, United States, , ,
Metodo di produzione 4
Condizioni di reazione
1.1 Catalysts: Sucrose Solvents: Ethanol , Acetone
Riferimento
- Reductive cyclization with baker's yeast of 4-alkyl-2-nitroacetanilides to 6-alkylbenzimidazoles and 1-hydroxy-2-methyl-6-alkylbenzimidazoles, Journal of the Chemical Society, 2001, (21), 2754-2756
Metodo di produzione 5
Condizioni di reazione
1.1 Solvents: 1,4-Dioxane ; 8 h, 120 °C
Riferimento
- Oxalic/malonic acids as carbon building blocks for benzazole, quinazoline and quinazolinone synthesis, Organic & Biomolecular Chemistry, 2018, 16(8), 1337-1342
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Stannous chloride ; 1 min, rt → 130 °C; 5 min, 130 °C
Riferimento
- Rapid one-pot preparation of 2-substituted benzimidazoles from 2-nitroanilines using microwave conditions, Tetrahedron Letters, 2005, 46(39), 6741-6743
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Rhodium (polymer supported) Solvents: Ethanol , 1,4-Dioxane ; 48 h, 130 °C; 130 °C → rt
1.2 Reagents: Water ; rt
1.2 Reagents: Water ; rt
Riferimento
- Supported Rhodium (Rh@PS) Catalyzed Benzimidazoles Synthesis using Ethanol/Methanol as C2H3/CH Source, Advanced Synthesis & Catalysis, 2019, 361(1), 67-72
Metodo di produzione 8
Condizioni di reazione
1.1 Catalysts: Rhodium , Amberlite IRA 900 (Cl - form) Solvents: 1,4-Dioxane ; 48 h, 140 °C
1.2 Reagents: Water
1.2 Reagents: Water
Riferimento
- Rhodium catalyzed 2-alkyl-benzimidazoles synthesis from benzene-1,2-diamines and tertiary alkylamines as alkylating agents, Applied Organometallic Chemistry, 2021, 35(8),
Metodo di produzione 9
Condizioni di reazione
1.1 12 h, reflux
Riferimento
- Cyano-benzimidazole salts for electrochemical cells and method for synthesis thereof, United States, , ,
Metodo di produzione 10
Condizioni di reazione
1.1 Solvents: 1,4-Dioxane ; 24 h, 130 °C
Riferimento
- Diheterocycle-substituted pyridine-2(1H)-ketone derivative, preparation method and pharmaceutical application, World Intellectual Property Organization, , ,
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Platinum Solvents: Acetic acid ; 30 min, 20 bar, 150 °C
Riferimento
- A Novel One-pot Benzimidazole Ring Formation via a Continuous Flow Selective Reductive Cyclization Method, Current Organic Chemistry, 2018, 22(19), 1940-1944
2-Methyl-1H-benzodimidazole-5-carbonitrile Raw materials
- propanedioic acid
- 1,1,1-Trimethoxyethane
- Acetamide,N-(4-cyano-2-nitrophenyl)-
- 4-Amino-3-nitrobenzonitrile
- 3,4-Diaminobenzonitrile
- 3-amino-4-nitro-benzonitrile
2-Methyl-1H-benzodimidazole-5-carbonitrile Preparation Products
2-Methyl-1H-benzodimidazole-5-carbonitrile Fornitori
Amadis Chemical Company Limited
Membro d'oro
(CAS:92443-13-5)2-Methyl-1H-benzodimidazole-5-carbonitrile
Numero d'ordine:A844236
Stato delle scorte:in Stock
Quantità:1g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 07:02
Prezzo ($):357.0
Email:sales@amadischem.com
2-Methyl-1H-benzodimidazole-5-carbonitrile Letteratura correlata
-
Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
-
P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
-
Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
-
Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
92443-13-5 (2-Methyl-1H-benzodimidazole-5-carbonitrile) Prodotti correlati
- 88422-24-6(1H-Benzimidazole-2-carbonitrile,6-methyl-)
- 237429-61-7(1H-Benzimidazole-6-carbonitrile,2-(hydroxymethyl)-)
- 150613-50-6(2-Chloromethyl-3H-benzoimidazole-5-carbonitrile)
- 878025-51-5(2-(aminomethyl)-3H-benzimidazole-5-carbonitrile)
- 226258-72-6(2-methyl-1H-1,3-benzodiazole-5,6-dicarbonitrile)
- 1792-41-2(2,5-Dimethyl-1H-benzimidazole)
- 319916-65-9(2-propyl-1H-Benzimidazole-6-carbonitrile)
- 825613-16-9(2-phenyl-1H-1,3-benzodiazole-5,6-dicarbonitrile)
- 6287-83-8(1H-1,3-benzodiazole-6-carbonitrile)
- 69984-78-7(1H-Benzimidazole-6-carbonitrile(9CI))
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:92443-13-5)2-Methyl-1H-benzodimidazole-5-carbonitrile
Purezza:99%
Quantità:1g
Prezzo ($):357.0